(3S)-3-Amino-3-(4-iodophenyl)propanamide is an organic compound classified as an amino acid derivative. It features a propanamide backbone with an amino group and a 4-iodophenyl substituent, making it a significant building block in organic synthesis. This compound is particularly notable for its potential applications in medicinal chemistry and biochemistry due to its structural characteristics.
This compound can be synthesized through various chemical methods, often involving starting materials such as amino acids and halogenated aromatic compounds. It is available from chemical suppliers and has been the subject of research for its biological activity.
The synthesis of (3S)-3-Amino-3-(4-iodophenyl)propanamide typically involves several key steps:
The reaction conditions, including temperature, pressure, and the presence of catalysts, can significantly affect the yield and purity of the final product. Optimization of these parameters is crucial for industrial-scale production.
The molecular structure of (3S)-3-Amino-3-(4-iodophenyl)propanamide includes:
Property | Value |
---|---|
Molecular Formula | C9H11IN2O |
Molecular Weight | 290.10 g/mol |
IUPAC Name | (3S)-3-amino-3-(4-iodophenyl)propanamide |
InChI | InChI=1S/C9H11IN2O/c10-8(12)7(11)6(13)5/h5,7H,11H2,(H2,10,12)/t7-/m0/s1 |
InChI Key | XAEYVNIRCJMCJG-ZETCQYMHSA-N |
Canonical SMILES | C(C(C(=O)N)N)C1=CC=C(C=C1)I |
(3S)-3-Amino-3-(4-iodophenyl)propanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (3S)-3-Amino-3-(4-iodophenyl)propanamide involves its interaction with specific biological targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors due to its structural properties, potentially influencing metabolic pathways relevant to therapeutic applications.
The compound exhibits typical characteristics associated with amino acid derivatives:
Relevant chemical properties include:
Property | Value |
---|---|
Boiling Point | Not determined |
Melting Point | Not determined |
Stability | Stable under normal conditions |
Scientific Uses:
This comprehensive analysis provides insights into the significance of (3S)-3-Amino-3-(4-iodophenyl)propanamide within the fields of organic chemistry and medicinal research, highlighting its synthesis, properties, reactions, and applications in scientific research.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5